- Novel semisynthetic method of paclitaxel via asymmetric aminohydroxylation, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 70-73

Cas no 949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid)

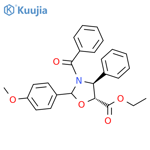

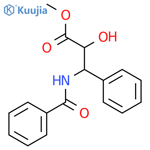

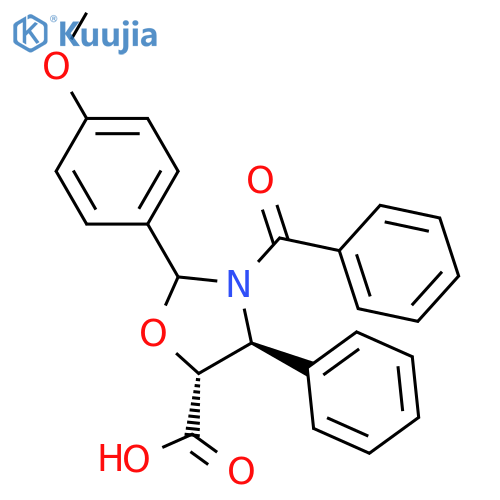

949023-16-9 structure

Nom du produit:(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

Numéro CAS:949023-16-9

Le MF:C24H21NO5

Mégawatts:403.427246809006

MDL:MFCD11617943

CID:69647

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

-

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

- (4S,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid

- (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

- (4S5R)-3-benzoyl-2-(4-anisyl)-4-phenyl

- 6305AC

- ST2414362

- AX8042169

- 617B943

- 5-Oxazolidinecarboxylicacid, 3-benzoyl-2-(4-meth

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid (ACI)

-

- MDL: MFCD11617943

- Piscine à noyau: 1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21+,23?/m0/s1

- La clé Inchi: RDVJYGYJBUIIOE-ZOAFEQKISA-N

- Sourire: C(C1C=CC=CC=1)(N1C(C2C=CC(OC)=CC=2)O[C@@H](C(=O)O)[C@@H]1C1C=CC=CC=1)=O

Propriétés calculées

- Qualité précise: 403.14200

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 30

- Nombre de liaisons rotatives: 5

- Complexité: 590

- Surface topologique des pôles: 76.1

Propriétés expérimentales

- Dense: 1.291

- Point d'ébullition: 642.269°C at 760 mmHg

- Le PSA: 76.07000

- Le LogP: 3.99880

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P280-P305+P351+P338

- Conditions de stockage:Sealed in dry,Room Temperature(BD42169)

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB462924-250 mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; . |

949023-16-9 | 250MG |

€80.40 | 2023-07-18 | ||

| TRC | B208395-25mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid |

949023-16-9 | 25mg |

$ 87.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18940-100mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 100mg |

¥96.0 | 2024-07-19 | |

| Chemenu | CM109378-1g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 1g |

$102 | 2021-08-06 | |

| Chemenu | CM109378-5g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 5g |

$281 | 2021-08-06 | |

| Chemenu | CM109378-10g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 10g |

$449 | 2021-08-06 | |

| eNovation Chemicals LLC | D583789-1g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid |

949023-16-9 | 95% | 1g |

$520 | 2024-05-24 | |

| abcr | AB462924-1 g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; . |

949023-16-9 | 1g |

€104.20 | 2023-07-18 | ||

| Chemenu | CM109378-5g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 5g |

$116 | 2022-06-09 | |

| TRC | B208395-50mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid |

949023-16-9 | 50mg |

$ 110.00 | 2023-04-19 |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Référence

- A novel semi-synthesis method of taxol via asymmetric dihydroxylation, Zhongguo Yaoxue Zazhi (Beijing, 2007, 42(9), 709-712

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, 20 psi, rt

Référence

- The synthesis of novel taxoids for oral administration, Bioorganic & Medicinal Chemistry, 2014, 22(1), 194-203

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: Methanol , Water ; pH 9 - 10, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Référence

- Method for synthesizing taxol side chain, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Synthesis and biological activity of C-7, C-9 and C-10 modified taxane analogues from 1-deoxybaccatin VI, Bioorganic & Medicinal Chemistry, 2020, 28(21),

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, 20 psi, rt

Référence

- Taxanes compounds as oral antitumor medicaments and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

Référence

- Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel, Bioorganic & Medicinal Chemistry, 2010, 18(19), 7101-7112

Méthode de production 8

Conditions de réaction

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Toluene ; 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 25 °C

Référence

- Preparation of (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazoline carboxylic acid derivatives, China, , ,

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Raw materials

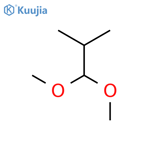

- 1,1-dimethoxy-2-methylpropane

- 5-Oxazolidinecarboxylic acid, 3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-, ethyl ester, (4S,5R)-

- 5-Oxazolidinecarboxylic acid, 3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-, methyl ester, (4S,5R)-

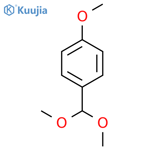

- Anisaldehyde Dimethyl Acetal

- Bz-RS-iSer(3-Ph)-OMe

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Preparation Products

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Littérature connexe

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid) Produits connexes

- 39133-31-8(Trimebutine)

- 6835-61-6(2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside)

- 2130-96-3(Boc-Tyr(Bzl)-OH)

- 3483-82-7(N-Benzoyl-L-tyrosine ethyl ester)

- 63769-58-4(Boc-D-Tyr(Bzl)-OH)

- 16879-90-6(Z-Tyr(tBu)-OH DCHA)

- 56392-17-7(Metoprolol Tartrate (mixture of isomers))

- 32981-85-4(Bz-RS-iSer(3-Ph)-OMe)

- 33069-62-4(Paclitaxel)

- 64263-81-6(Boc-N-methyl-O-benzyl-L-tyrosine)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Shanghai Joy Biotech Ltd

(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

Pureté:98%

Quantité:100g;1kg;10kg;25kg

Prix ($):Enquête